6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis . Unfortunately, the specific molecular structure analysis for the requested compound is not available in the retrieved data.Chemical Reactions Analysis
The chemical reactions involving the compound would depend on its specific molecular structure and the conditions under which it is subjected. Unfortunately, the specific chemical reactions analysis for the requested compound is not available in the retrieved data .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. Unfortunately, the specific physical and chemical properties analysis for the requested compound is not available in the retrieved data .Scientific Research Applications
- The synthesis of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, including our compound, has been explored as potential antifungal agents . However, it’s essential to note that this specific compound did not exhibit antifungal activity against certain strains of Candida galibrata and Candida albicans. Further investigations are needed to understand its mechanism and optimize its efficacy.
- The brominated quinoline scaffold, such as our compound, has attracted attention due to its diverse pharmacological profiles. Researchers have explored its antibacterial, antitumor, antifungal, and anti-inflammatory activities .
- Some quinoline derivatives, including our compound, have shown affinity for sigma receptors . Sigma receptors play a role in neuropsychiatric disorders, neuroprotection, and pain modulation.
- Benzopyridazine derivatives, including cinnolines, have been explored for their agrochemical properties . These compounds may exhibit insecticidal, herbicidal, or fungicidal effects.
- The cinnoline scaffold has been widely studied in medicinal chemistry due to its diverse biological activities. Researchers have explored its potential as antithrombocytic, antituberculosis, and anesthetizing agents .
Antifungal Research
Proteomics and Drug Discovery
Sigma Receptor Modulation
Agrochemical Research
Medicinal Chemistry
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-bromo-3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-4aH-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrFN4O3/c23-15-3-8-19-18(14-15)21(30)28(22(31)25-19)9-1-2-20(29)27-12-10-26(11-13-27)17-6-4-16(24)5-7-17/h3-8,14,18H,1-2,9-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYQFSZMQYKLIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCN3C(=O)C4C=C(C=CC4=NC3=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione |
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